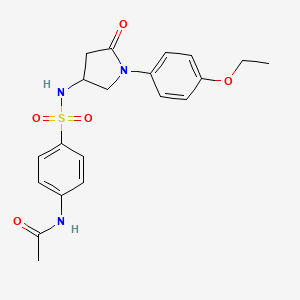
N-(4-(N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-(N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide” is a complex organic molecule. It contains functional groups such as sulfamoyl and acetamide, which are common in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational methods. For example, a similar compound, N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide, was investigated for its therapeutic activity against EGFR and VEGFR-2 proteins using density functional theory, molecular docking, and molecular dynamic simulation .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-(4-(N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide has been explored in various chemical syntheses and studies focusing on its unique properties and potential applications. For instance, the compound's derivatives have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. In one study, compounds showed potent antibacterial activity against methicillin-resistant Staphylococcus aureus, highlighting the compound's potential as a scaffold for developing new antimicrobial agents (Abdel‐Hafez et al., 2018).
Antitumor Activity
Research has also been conducted on derivatives of this compound to evaluate their antitumor activity. Novel acetamide, pyrrole, pyrrolopyrimidine, and other derivatives have been synthesized, with some compounds showing more effectiveness than the reference drug, doxorubicin, in antitumor activity. This points towards the potential therapeutic applications of these compounds in cancer treatment (Alqasoumi et al., 2009).
Coordination Complexes and Antioxidant Activity
Further studies have explored the formation of coordination complexes using derivatives of this compound and their antioxidant activities. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity. These findings suggest potential applications in designing antioxidant agents and studying metal-organic frameworks for various uses (Chkirate et al., 2019).
Enzyme Inhibition and Molecular Docking Studies
The compound and its derivatives have also been the subject of enzyme inhibition and molecular docking studies, aiming to identify new therapeutic targets. One study synthesized a series of N-(substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives, which were evaluated for their inhibition potential against various enzymes. Compound 8g, in particular, demonstrated good activity, suggesting the compound's utility in developing enzyme inhibitors (Virk et al., 2018).
Eigenschaften
IUPAC Name |
N-[4-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-3-28-18-8-6-17(7-9-18)23-13-16(12-20(23)25)22-29(26,27)19-10-4-15(5-11-19)21-14(2)24/h4-11,16,22H,3,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQVKHUCJWYLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methyl-5-piperidino[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2707042.png)
![N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2707044.png)
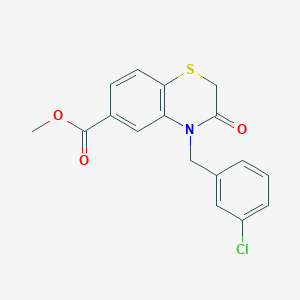

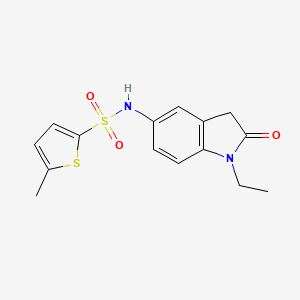
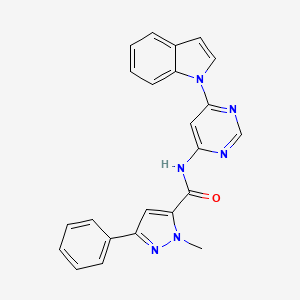


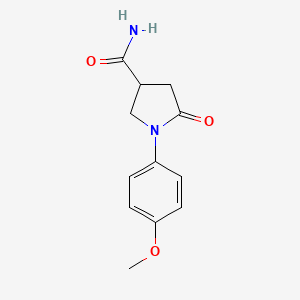

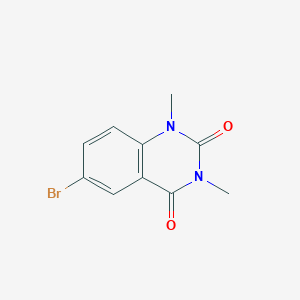
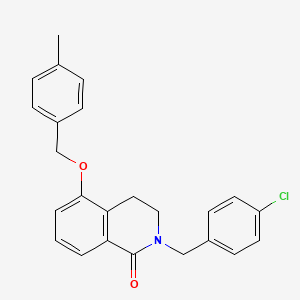
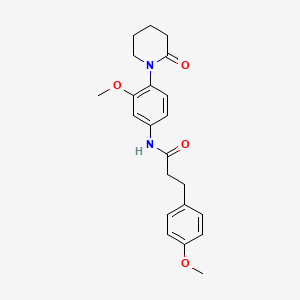
![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2707064.png)
